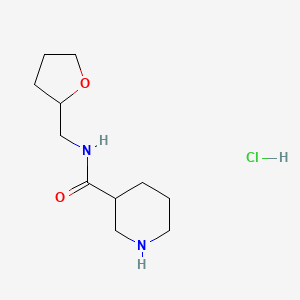
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, also known as N-THF-3-PCA HCl, is a small organic molecule that has a wide range of applications in the scientific and medical fields. N-THF-3-PCA HCl has been used in a variety of biochemical and physiological studies, and is a key component in the synthesis of drugs and other compounds.
Applications De Recherche Scientifique
Synthesis and Evaluation in Antipsychotic Agents
Norman, Navas, Thompson, and Rigdon (1996) conducted research on heterocyclic analogues of 1192U90, including compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. These compounds were evaluated for their potential as antipsychotic agents. They were tested for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice. This study highlighted the relevance of such compounds in developing potential treatments for psychosis (Norman et al., 1996).
Anti-acetylcholinesterase Activity
Sugimoto, Tsuchiya, Sugumi, and colleagues (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. These compounds showed potential in the treatment of diseases like Alzheimer’s, as they influenced acetylcholine content in the brain (Sugimoto et al., 1990).
Receptor Imaging in PET
In 2004, Elsinga, van Waarde, and Vaalburg highlighted the use of receptor imaging in the thorax with positron emission tomography (PET). They mentioned compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as potential agents in this imaging process. The study focused on the application of PET in imaging receptors in the sympathetic and parasympathetic systems of the heart and lungs (Elsinga et al., 2004).
Synthesis in Anticonvulsants
Ho, Crider, and Stables (2001) researched compounds based on 2-piperidinecarboxylic acid for anticonvulsant activity. This research is relevant to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as it explores similar structural frameworks, providing insights into potential applications in treating seizures (Ho et al., 2001).
Pharmacological Profile of Silent 5-HT1A Receptor Antagonist
Forster, Cliffe, Bill, and colleagues (1995) studied WAY-100635, a phenylpiperazine derivative closely related to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. This research is significant as it provides a pharmacological profile of a silent 5-HT1A receptor antagonist, which is essential in understanding the pharmacodynamics of similar compounds (Forster et al., 1995).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCORYEFZCCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



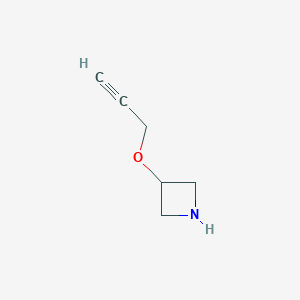
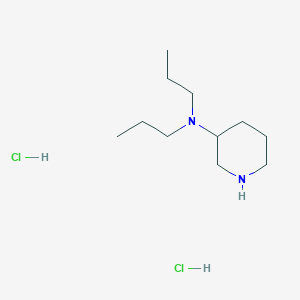

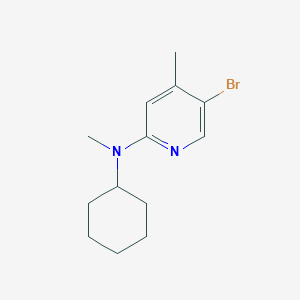

![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)
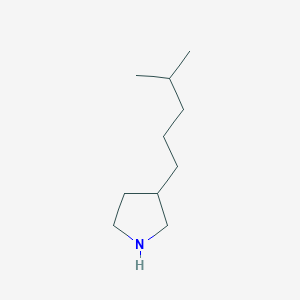
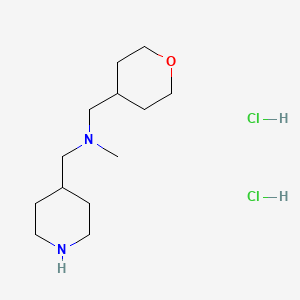
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
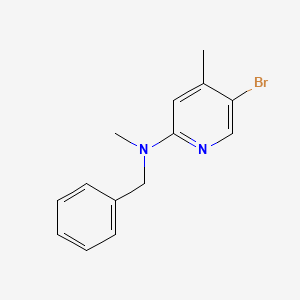
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)

![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)